molecular formula C8H7F3O B147645 3-(Trifluoromethyl)benzyl alcohol CAS No. 349-75-7

3-(Trifluoromethyl)benzyl alcohol

Cat. No. B147645
CAS RN: 349-75-7
M. Wt: 176.14 g/mol
InChI Key: BXEHKCUWIODEDE-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzyl alcohol is a compound that features a benzyl alcohol structure with a trifluoromethyl group attached to the aromatic ring. This functional group is of significant interest due to its electronegative character and its ability to influence the physical and chemical properties of molecules .

Synthesis Analysis

The synthesis of trifluoromethylated benzyl alcohols can be achieved through various methods. One approach involves the use of benzyltrifluoromethyl selenide as a reagent for electrophilic trifluoromethylselenolation, which can introduce a trifluoromethylseleno substituent onto organic molecules . Another method includes the alkylation of 1,3-dicarbonyl compounds with benzylic alcohols catalyzed by tris(pentafluorophenyl)borane, leading to the formation of oxygenated heterocycles . Additionally, scandium trifluoromethanesulfonate has been used as a catalyst for acylation of alcohols with acid anhydrides, which could potentially be applied to the synthesis of trifluoromethylated benzyl alcohols .

Molecular Structure Analysis

The molecular structure of trifluoromethyl benzyl alcohol has been studied using ion mobility spectrometry, where it was introduced as a "shift reagent." The study found that the mobility shifts of selected compounds depended on ion sizes and the binding energies of the trifluoromethyl benzyl alcohol-ion adducts . Furthermore, an unusual hexameric alcohol featuring a 2,4,6-tris(trifluoromethyl)benzyl alcohol structure has been synthesized and characterized by X-ray diffraction, revealing a cyclic hexamer structure .

Chemical Reactions Analysis

Trifluoromethyl benzyl alcohol can participate in various chemical reactions. For instance, it has been used as a shift reagent in ion mobility spectrometry to study the effect of intramolecular bridges, ion size, and binding energy on ion mobility . Additionally, direct trifluoromethylthiolation of alcohols, including benzylic alcohols, has been achieved under mild conditions, converting R-OH into R-SCF3 . Copper-mediated deoxygenative trifluoromethylation of benzylic xanthates has also been reported, allowing the generation of a C-CF3 bond from an O-based electrophile .

Physical and Chemical Properties Analysis

The introduction of a trifluoromethyl group into benzyl alcohol significantly affects its physical and chemical properties. The trifluoromethyl group is highly electronegative, which can increase the acidity of the adjacent hydroxyl group and affect the compound's reactivity and solubility . The hexameric form of 2,4,6-tris(trifluoromethyl)benzyl alcohol demonstrates the potential for unique structural properties due to the presence of the trifluoromethyl groups .

Scientific Research Applications

Catalytic Applications

The trifluoromethyl group in 3-(Trifluoromethyl)benzyl alcohol makes it a significant candidate in various catalytic processes. For instance, it's used in secondary benzylation of carbon, nitrogen, and oxygen nucleophiles, where metal triflates like Hf(OTf)₄ are utilized as catalysts. Such catalytic activities have proven effective even for substrates with acid-sensitive functional groups (Noji et al., 2003). Similarly, rare earth metal trifluoromethanesulfonates have demonstrated efficiency in benzyl-etherification processes, offering a smooth condensation of benzyl alcohols and aliphatic alcohols to form benzyl ethers (Kawada et al., 2002).

Deoxy-functionalization

In the field of medicinal chemistry, the trifluoromethyl group is recognized for its ability to enhance the pharmaceutical properties of small-molecule drug candidates. The direct deoxytrifluoromethylation of alcohols, where alcohol substrates are activated in situ for C(sp³)-CF₃ bond formation, is a noteworthy application. This approach provides a means to incorporate valuable fluorine atoms into drug-like molecules (Intermaggio et al., 2022).

Synthesis of Trifluoromethylated Compounds

The transformation of the hydroxyl group in benzyl or allyl alcohols to trifluoromethyl is an important chemical reaction. This process involves the reaction of corresponding alkyloxydiphenylphosphine and CuCF₃, offering a pathway to synthesize trifluoromethylated compounds under mild conditions. A plausible mechanism for this transformation has been proposed based on experimental results (Li et al., 2015).

Alkylation and Etherification Processes

Trifluoromethyl)benzyl alcohol plays a role in various alkylation and etherification processes. For instance, mix-and-heat benzylation of alcohols using bench-stable pyridinium salts has been observed to convert alcohols into benzyl ethers efficiently (Poon & Dudley, 2006). Additionally, metal triflate-catalyzed cationic benzylation and allylation of 1,3-dicarbonyl compounds showcase the versatility of this chemical in facilitating complex organic reactions (Noji et al., 2007).

Safety And Hazards

3-(Trifluoromethyl)benzyl alcohol is classified as a combustible liquid. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEHKCUWIODEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188455
Record name 3-(Trifluoromethyl)benzylic alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)benzyl alcohol

CAS RN

349-75-7
Record name 3-(Trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)benzylic alcohol
Source ChemIDplus
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Record name 3-(Trifluoromethyl)benzylic alcohol
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Record name 3-(trifluoromethyl)benzylic alcohol
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Record name 3-Trifluorobenzyl alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
E Marzi, A Spitaleri, F Mongin… - European Journal of …, 2002 - Wiley Online Library
It was possible to functionalize the three fluorobenzyl alcohols and the three 2‐(fluorophenyl)ethanols by metalation and subsequent carboxylation, the prototype electrophilic trapping …
SH Lomeli, IX Peng, S Yin… - Journal of the …, 2011 - ACS Publications
… -pyridyl N-oxide)-N-tert-butylnitrone (POBN), 3-nitrophenyl ethanol, nitrobenzene, 3-nitroacetophenone, 3-nitrobenzonitrile, 3-nitrophenol, sulfolane, and 3trifluoromethyl benzyl alcohol. …
Number of citations: 193 pubs.acs.org
DM Amey, DT Jones - Journal of the Chemical Society, Perkin …, 1998 - pubs.rsc.org
The 3-trifluoromethyl derivatives of benzyl alcohol, benzyltrimethylsilane and phenoxytrimethylsilane undergo 2,6-photocycloaddition to cyclopentene to give the 1,11-disubstituted-…
Number of citations: 14 pubs.rsc.org
G Smolyakov, S Parrès-Maynadié, D Bourgeois… - Desalination, 2018 - Elsevier
In the frame of solvent extraction processes, rather quick and efficient extraction of NaCl and some other salts from water was realized by simultaneous coordination of both cations and …
Number of citations: 3 www.sciencedirect.com
A Long, P James, OP Ward - Biotechnology and …, 1989 - sciencemadness.org
The conversion of benzaldehyde to optically active L-phenylacetyl carbinol by yeast fermentation is a key step in the manufacture of L-ephedrine.’Typical fermentation raw materials are …
Number of citations: 62 sciencemadness.org
N Fukuda, T Ikemoto - Synthesis, 2015 - thieme-connect.com
A simple and efficient procedure has been developed for the synthesis of the GPR52 agonist N-(2-amino-2-oxoethyl)-3-{4-fluoro-2-[3-(trifluoromethyl)benzyl]-1-benzothien-7-yl}…
Number of citations: 6 www.thieme-connect.com
F Wu, Y Wang, Y Qian, ZB Xie, Z Ke… - Chemistry–An Asian …, 2023 - Wiley Online Library
Benzyl phenyl sulfide is a kind of important chemicals with wide usage, which is mainly prepared through a nucleophilic reaction of thiophenol with benzyl chlorides or benzyl alcohols, …
Number of citations: 4 onlinelibrary.wiley.com
RL Milde - 1949 - search.proquest.com
Part 1. THE PREPARATION ANDPROPERTIES OF SOME FLUORINECONTAINING QUATERNARYAMEvIONIUMCOMPOUNDS............................... i Part 2. A STUDYOF THE …
Number of citations: 2 search.proquest.com
H Tian, W Xue, J Wu, Z Yang, H Lu… - Organic Chemistry …, 2022 - pubs.rsc.org
A novel and highly-efficient N-heterocycle assembly methodology catalyzed by a cobalt-N,N-bidentate complex has been established. The cobalt complex is unprecedented, phosphine-…
Number of citations: 10 pubs.rsc.org
JA Pincock, PJ Wedge - The Journal of Organic Chemistry, 1994 - ACS Publications
The multiple methoxy-substitutedbenzyl acetates (3g-i) and benzyl pivalates (4g-i) have been photolyzed in methanol solution. The products of these reactions are derived from two …
Number of citations: 69 pubs.acs.org

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